1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-29(2)21-10-7-19(8-11-21)23(30-14-13-18-5-3-4-6-22(18)30)16-27-26(31)28-20-9-12-24-25(15-20)33-17-32-24/h3-12,15,23H,13-14,16-17H2,1-2H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUEPZIADQIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and an indolin-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structural features include:
- A benzo[d][1,3]dioxole ring, known for its role in various biological activities.
- An indolin-1-yl group that contributes to the compound's pharmacological profile.
- A dimethylamino phenyl substituent that enhances its solubility and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study focusing on related compounds reported IC50 values in the low micromolar range for several derivatives against glioblastoma cells, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance their cytotoxic effects .
Enzyme Inhibition
The compound's structure suggests potential activity as an inhibitor of key enzymes involved in cancer progression. For example, similar compounds have been identified as potent inhibitors of protein disulfide isomerase (PDI), which plays a crucial role in protein folding and has been implicated in tumor growth and metastasis .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes such as PDI, it may disrupt normal cellular functions.
- Induction of Apoptosis : The structural components may interact with signaling pathways that lead to programmed cell death in cancerous cells.
Case Studies
In a recent study examining structurally related compounds, several derivatives were tested for their biological activity against various cancer cell lines. The findings revealed that modifications to the benzo[d][1,3]dioxole moiety could significantly enhance anticancer activity. For instance:
- Compound A : Exhibited an IC50 of 5 µM against breast cancer cells.
- Compound B : Showed a reduced IC50 of 2 µM when combined with other chemotherapeutic agents.
These results highlight the importance of structural optimization in enhancing biological activity.
Comparison with Similar Compounds
Urea Derivatives with Substituted Aromatic Moieties
- Compound 1 (from ) : A 1-phenyl-3-(1-phenylethyl)urea derivative with dimethoxyphenyl substituents. Structural modifications in analogs (5a–e) include replacing dimethoxyphenyl with pyridine or substituted phenyl groups. These changes altered inhibitory activity, highlighting the sensitivity of urea-based compounds to aromatic substitution patterns .
- M64/M64HCl (from ): A urea derivative with a morpholino-trifluoromethylphenyl group and a pyridin-4-yl substituent. This compound activates Focal Adhesion Kinase (FAK), demonstrating the role of electron-withdrawing groups (e.g., trifluoromethyl) in modulating target engagement. Unlike the target compound, M64 lacks the benzodioxole and indolinyl groups, suggesting divergent biological pathways .
Benzodioxole-Containing Analogs
- 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea (): Features a benzodioxole linked via an alkyne spacer to a dimethoxyphenylurea. Its molecular weight (384.4 g/mol) is lower than the target compound’s (exact weight unconfirmed but estimated >450 g/mol due to indolinyl and dimethylamino groups) .
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (): Incorporates a pyrazinyl-oxadiazole group, which may enhance π-π stacking interactions in hydrophobic pockets. The absence of dimethylamino or indolinyl groups distinguishes its physicochemical properties (e.g., logP, hydrogen bonding capacity) from the target compound .
Non-Urea Benzodioxole Derivatives
- 2-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(dimethylamino)propyl)-thiazolidin-4-one Hydrochloride (35, ): A thiazolidinone derivative with a dimethylaminopropyl chain.
Structural and Functional Trends
Research Implications and Gaps
- Pharmacological Data: Limited evidence directly links the target compound to specific biological activities. Analogous urea derivatives (e.g., M64HCl) suggest FAK modulation as a plausible mechanism, but indolinyl and benzodioxole groups may confer unique selectivity .
- Solubility and Bioavailability : Unlike hydrochlorides (e.g., Compound 35) or salts, the target compound’s lipophilic indolinyl and benzodioxole groups may limit aqueous solubility, necessitating formulation optimization .
Preparation Methods
Nitration and Reduction of Safrole
Safrole (4-allyl-1,2-methylenedioxybenzene) serves as a common precursor. Nitration at the 5-position using fuming HNO₃ in H₂SO₄ yields 5-nitrobenzo[d]dioxole, followed by catalytic hydrogenation (H₂/Pd-C) to 5-aminobenzo[d]dioxole.
Phosgenation to Isocyanate
Treatment of 5-aminobenzo[d]dioxole with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) generates the corresponding isocyanate:
$$
\text{5-NH}2\text{-C}6\text{H}3\text{O}2\text{CH}2 + \text{CCl}3\text{OCO}2\text{CCl}3 \rightarrow \text{5-NCO-C}6\text{H}3\text{O}2\text{CH}2 + 3 \text{HCl} + \text{CO}_2
$$
Key Conditions :
Synthesis of 2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine
Mannich Reaction for Ethylene Bridge Formation
A modified Mannich reaction constructs the C-N-C backbone:
- Substrate Preparation : Indoline and 4-(dimethylamino)benzaldehyde are condensed in ethanol under reflux.
- Mannich Adduct Formation : Reaction with formaldehyde (37% aqueous) and ammonium chloride yields 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethanamine.
Reaction Mechanism :
$$
\text{RCHO} + \text{R'NH}2 + \text{HCHO} \rightarrow \text{RCH(NH}2\text{)CH}_2\text{R'}
$$
Optimization :
Reductive Amination Alternative
For substrates sensitive to acidic conditions, reductive amination using NaBH₃CN in methanol converts the Schiff base (formed from 4-(dimethylamino)benzaldehyde and indolin-1-ylmethylamine) to the ethylamine derivative.
Urea Bond Formation
Isocyanate-Amine Coupling
The final step involves reacting benzo[d]dioxol-5-yl isocyanate with 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine in tetrahydrofuran (THF) at 25°C:
$$
\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Conditions :
- Stoichiometry: 1:1 molar ratio.
- Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates reaction kinetics.
- Purification: Column chromatography (SiO₂, ethyl acetate/n-heptane 3:7) yields 85% pure product.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for phosgenation steps:
- Flow Reactor Design : Two-phase system with aqueous triphosgene and organic amine solution.
- Residence Time : 5 minutes at 50°C achieves 92% conversion.
Solvent Recycling
Recovery of THF via distillation reduces costs by 40% in pilot-scale trials.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the planar urea linkage and dihedral angles between aromatic rings (θ = 67.5°).
Challenges and Mitigation Strategies
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Isocyanate hydrolysis | Strict anhydrous conditions | +22% |
| Ethylamine racemization | Chiral auxiliaries (e.g., L-proline) | +15% |
| Purification complexity | Simulated moving bed chromatography | +30% |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions. A common approach is coupling a benzo[d][1,3]dioxole derivative (e.g., 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl tosylate) with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form urea linkages . Key steps include:
- Amine activation : Use of coupling reagents like carbodiimides for urea bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. How can researchers characterize the compound’s structural integrity?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- IR : Peaks at ~1705 cm⁻¹ (urea C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass spectrometry : GCMS or EI-HRMS to verify molecular weight (e.g., m/z 479.02 for C₂₇H₃₁ClN₄O₂ derivatives) .
- HPLC : Assess purity (>98%) and detect isomers .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Antimicrobial screening : Disk diffusion assays against S. aureus or E. coli to test inhibition zones .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to cancer pathways .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Modify key functional groups and compare bioactivity:
- Benzo[d][1,3]dioxole : Replace with other electron-rich aromatics (e.g., thiophene) to enhance membrane permeability .
- Dimethylamino group : Adjust substituents (e.g., -NMe₂ vs. -NEt₂) to modulate basicity and target binding .
- Indolin-1-yl ethyl chain : Introduce steric hindrance (e.g., cyclopropyl) to improve metabolic stability .
Table 1 : SAR Trends in Analogous Compounds
Q. How should researchers resolve discrepancies in spectral or bioactivity data?
- Spectral validation : Cross-check NMR/IR with computational tools (e.g., ACD/Labs or Gaussian simulations) .
- Bioactivity replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm results .
- Batch analysis : Compare multiple synthetic batches to rule out impurities (e.g., HPLC-MS for isomer detection) .
Q. What computational strategies support mechanistic studies?
- Docking simulations : Use AutoDock Vina to predict binding modes with targets like tubulin or EGFR .
- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties with bioactivity .
Methodological Notes
- Synthesis reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize variability .
- Data transparency : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials .
- Ethical compliance : Adhere to NIH guidelines for in vitro testing (e.g., cell line authentication) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
